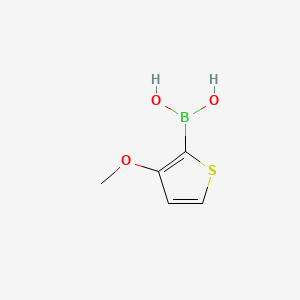

(3-Methoxythiophen-2-yl)boronic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3-Methoxythiophen-2-yl)boronic acid is a useful research compound. Its molecular formula is C5H7BO3S and its molecular weight is 157.978. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary target of (3-Methoxythiophen-2-yl)boronic acid is the transition metal catalyst used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the organoboron reagent, such as this compound, transfers formally nucleophilic organic groups from boron to palladium . This process is part of the SM coupling reaction, which also involves oxidative addition .

Biochemical Pathways

The affected pathway is the SM cross-coupling reaction pathway . The downstream effects include the formation of new carbon–carbon bonds, which is a crucial step in many organic synthesis processes .

Pharmacokinetics

The compound has a predicted boiling point of 3382±520 °C and a density of 132±01 g/cm3 . These properties may influence its bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of a transition metal catalyst . The compound is generally environmentally benign , and it should be stored in a dark place, sealed in dry conditions, and kept in a freezer under -20°C .

生物活性

(3-Methoxythiophen-2-yl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Boronic acids, including this compound, are known for their ability to interact with various biological targets, making them valuable in drug development and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Boronic acids exhibit biological activity primarily through their ability to form reversible covalent bonds with active site residues of enzymes. This interaction can inhibit enzyme activity by blocking substrate access. The specific mechanisms associated with this compound include:

- Enzyme Inhibition : The compound can inhibit serine proteases and β-lactamases by forming covalent bonds with serine residues in the active site, thus preventing substrate binding and catalysis .

- Drug Delivery Systems : Boronic acids can be utilized in drug delivery systems where they selectively target cancer cells by binding to the glycocalyx on their surface, enhancing drug selectivity and efficacy .

Biological Activities

The biological activities of this compound encompass various therapeutic areas:

1. Anticancer Activity

Research indicates that boronic acids can enhance the efficacy of existing anticancer drugs. For instance, modifications involving boronic acid moieties have been shown to improve selectivity and potency against cancer cell lines. In vitro studies demonstrated that derivatives of boronic acids exhibited significant antiproliferative effects on various cancer cell lines, including those resistant to conventional therapies .

2. Antibacterial Activity

This compound has potential antibacterial properties, particularly against resistant strains of bacteria. The compound can act as a β-lactamase inhibitor, restoring the effectiveness of β-lactam antibiotics against resistant bacterial strains .

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Antibacterial | β-lactamase inhibition |

Case Studies

Several studies highlight the biological activity of this compound and its derivatives:

- Inhibition of Autotaxin : A study demonstrated that the introduction of a boronic acid moiety significantly enhanced the inhibition of autotaxin, an enzyme involved in cancer progression. The modified compounds showed improved IC50 values compared to non-boronic acid analogs .

- Selective Targeting in Cancer Therapy : Research has shown that boronic acids can selectively target cancer cells by forming boronate esters with diols present on the cell surface. This selectivity allows for targeted delivery of chemotherapeutic agents, reducing systemic toxicity .

- Resistance Overcoming : In clinical microbiology, boronic acids have been employed as specific inhibitors for class C β-lactamases, facilitating the identification and treatment of resistant bacterial infections .

属性

IUPAC Name |

(3-methoxythiophen-2-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BO3S/c1-9-4-2-3-10-5(4)6(7)8/h2-3,7-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYUQSAPZLQSKPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CS1)OC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694389 |

Source

|

| Record name | (3-Methoxythiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162607-22-9 |

Source

|

| Record name | (3-Methoxythiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。